3,6-dicyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3,6-Dicyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structural features, including dicyclopropyl groups, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dicyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3,6-dicyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
3,6-Dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the dicyclopropyl groups.
Uniqueness: The presence of both dicyclopropyl and trifluoromethyl groups in 3,6-dicyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock even more uses for this intriguing compound.
Properties
IUPAC Name |
3,6-dicyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c1-27-14-8-6-13(7-9-14)26-19-17(18(25-26)12-4-5-12)15(20(21,22)23)10-16(24-19)11-2-3-11/h6-12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDIMTUAJAJRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C(=N2)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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